molecular formula C21H22N2O5S2 B2392244 N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-53-8

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2392244
CAS No.: 1116017-53-8
M. Wt: 446.54
InChI Key: KECZXNAUIHZFQT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a carboxamide group, a dimethoxyphenyl group, and a sulfonylamino group, making it a unique molecule with interesting chemical properties.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential uses. For example, it could be interesting to explore whether this compound has any biological or pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution mechanism.

    Addition of the Sulfonylamino Group: The sulfonylamino group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with a similar dimethoxyphenyl group.

    N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide: Another compound with a similar structural motif.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-14-5-8-16(9-6-14)30(25,26)23(2)17-11-12-29-20(17)21(24)22-15-7-10-18(27-3)19(13-15)28-4/h5-13H,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECZXNAUIHZFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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